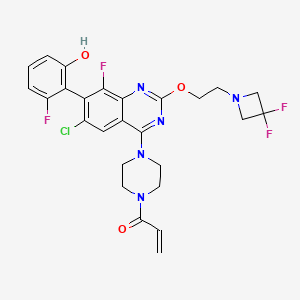

KRAS inhibitor-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H24ClF4N5O3 |

|---|---|

Molecular Weight |

565.9 g/mol |

IUPAC Name |

1-[4-[6-chloro-2-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H24ClF4N5O3/c1-2-19(38)35-6-8-36(9-7-35)24-15-12-16(27)20(21-17(28)4-3-5-18(21)37)22(29)23(15)32-25(33-24)39-11-10-34-13-26(30,31)14-34/h2-5,12,37H,1,6-11,13-14H2 |

InChI Key |

ABVZCBJMBAVTME-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)OCCN5CC(C5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The KRAS Conundrum in Pancreatic Cancer: A Technical Guide to Inhibitor Mechanisms and Therapeutic Strategies

For Immediate Release

A Deep Dive into the Molecular Underpinnings of KRAS Inhibition in Pancreatic Ductal Adenocarcinoma for Researchers, Scientists, and Drug Development Professionals.

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate lingering in the single digits. The primary driver of this devastating disease is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), mutated in over 90% of PDAC cases. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a discernible binding pocket. However, recent breakthroughs in the development of direct KRAS inhibitors have ushered in a new era of targeted therapy for pancreatic cancer. This technical guide provides an in-depth exploration of the mechanism of action of KRAS inhibitors, with a specific focus on their application in pancreatic cancer, intended for professionals in the fields of cancer research and drug development.

The Central Role of KRAS in Pancreatic Cancer

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] In PDAC, specific point mutations, most commonly at codon 12 (G12D, G12V, and G12R), impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[2][3] This perpetual "on" signal leads to the aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, which drive uncontrolled cell proliferation, survival, and tumor progression.[1][4][5]

Mechanism of Action of KRAS Inhibitors

The new wave of KRAS inhibitors primarily targets specific mutant forms of the protein. The most clinically advanced inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), are covalent inhibitors that specifically target the KRAS G12C mutation.[6][7] This mutation, while prevalent in other cancers like non-small cell lung cancer, is only present in about 1-3% of PDAC cases.[2][6][8] These inhibitors work by irreversibly binding to the cysteine residue of the G12C mutant, locking KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[6]

More recently, non-covalent inhibitors targeting the more common KRAS G12D mutation, such as MRTX1133, have shown significant promise in preclinical models.[9][10] These inhibitors bind to a "switch-II" pocket, a groove on the surface of the KRAS protein, and prevent the conformational changes required for its activation.[11] Pan-KRAS inhibitors, which are designed to target multiple KRAS mutants, are also in development.[6]

Quantitative Analysis of KRAS Inhibitor Efficacy

The efficacy of KRAS inhibitors has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.

Table 1: Preclinical Efficacy of KRAS Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Target | Cell Line | IC50 | Reference(s) |

| Sotorasib (AMG 510) | KRAS G12C | MIA PaCa-2 | ~0.009 µM | [1] |

| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 | 10 - 973 nM (2D) | [12] |

| MRTX1133 | KRAS G12D | HPAF-II | 1.8 µM | [9][13] |

| MRTX1133 | KRAS G12D | PANC-1 | 2.8 µM | [9][13][14] |

| MRTX1133 | KRAS G12D | Multiple PDAC cell lines | Median ~5 nM | [10] |

| BAY-293 (Pan-KRAS) | Pan-KRAS | MIA PaCa-2 | - | [15] |

| BI-2852 (Pan-KRAS) | Pan-KRAS | - | Nanomolar affinity | [6] |

Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Advanced Pancreatic Cancer

| Inhibitor | Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| Sotorasib (AMG 510) | CodeBreaK 100 | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months | [8][16][17][18] |

| Adagrasib (MRTX849) | KRYSTAL-1 | 10 | 50% | 100% | 6.6 months | - | [19][20] |

Signaling Pathways and Resistance Mechanisms

The inhibition of mutant KRAS leads to the downregulation of the MAPK and PI3K-AKT-mTOR pathways, resulting in decreased cell proliferation and survival. However, the development of resistance is a significant clinical challenge.

Mechanisms of resistance to KRAS inhibitors are multifaceted and can be broadly categorized as on-target (alterations in the KRAS gene itself) or off-target (activation of bypass pathways).

Experimental Protocols for Evaluating KRAS Inhibitors

Rigorous preclinical evaluation is crucial for the development of effective KRAS inhibitors. The following are detailed methodologies for key experiments.

Cell Viability Assays

Objective: To determine the cytotoxic or cytostatic effects of KRAS inhibitors on pancreatic cancer cell lines.

1. AlamarBlue™ Assay:

-

Principle: Measures the metabolic activity of viable cells. The active ingredient, resazurin, is reduced to the fluorescent resorufin by metabolically active cells.

-

Protocol:

-

Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[21]

-

Treat the cells with a serial dilution of the KRAS inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.[12] Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.[21]

-

Add AlamarBlue™ reagent to each well (10% of the culture volume) and incubate for 1-4 hours at 37°C.

-

Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

2. MTT Assay:

-

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Protocol:

-

Seed cells in a 96-well plate as described for the AlamarBlue™ assay.

-

Treat with the KRAS inhibitor for 72 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[22]

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.[22]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability and IC50 values as described above.

-

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of KRAS inhibitors on the phosphorylation status of key downstream signaling proteins.

-

Protocol:

-

Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the KRAS inhibitor at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[3][4]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.

1. Patient-Derived Xenograft (PDX) Models:

-

Principle: Human tumor tissue from a patient is directly implanted into an immunodeficient mouse, preserving the original tumor architecture and heterogeneity.[23][24]

-

Protocol:

-

Obtain fresh tumor tissue from a pancreatic cancer patient under sterile conditions.

-

Implant a small fragment of the tumor (e.g., 3x3x3 mm) subcutaneously or orthotopically into the pancreas of an immunodeficient mouse (e.g., NOD/SCID).[2][23]

-

Monitor tumor growth. Once the tumor reaches a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the KRAS inhibitor (and vehicle control) to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).

-

2. Orthotopic Pancreatic Cancer Mouse Models:

-

Principle: Pancreatic cancer cells are injected directly into the pancreas of an immunodeficient mouse, mimicking the natural tumor microenvironment.[25]

-

Protocol:

-

Culture human pancreatic cancer cells (e.g., BxPC-3, Panc-1).[25]

-

Anesthetize an immunodeficient mouse and make a small incision in the left abdominal wall to expose the pancreas.[26]

-

Inject a suspension of cancer cells (e.g., 1x10⁶ cells in Matrigel) into the tail of the pancreas.[25][26]

-

Close the incision and monitor the mouse for tumor development.

-

Once tumors are established, initiate treatment with the KRAS inhibitor as described for PDX models.

-

Monitor tumor growth and metastasis, and perform endpoint analyses as described above.

-

Future Directions and Conclusion

The development of direct KRAS inhibitors represents a landmark achievement in oncology. However, the modest response rates and the emergence of resistance in pancreatic cancer underscore the need for further research. Future strategies will likely focus on:

-

Combination Therapies: Combining KRAS inhibitors with inhibitors of upstream or downstream signaling components (e.g., SHP2, MEK inhibitors), immunotherapy, or conventional chemotherapy to overcome resistance and enhance efficacy.[27][28][29]

-

Targeting Other KRAS Mutants: Developing potent and selective inhibitors for other prevalent KRAS mutations in PDAC, such as G12V and G12R.

-

Understanding the Tumor Microenvironment: Investigating the interplay between KRAS inhibition and the dense stromal and immunosuppressive microenvironment of pancreatic tumors to devise more effective combination strategies.[30]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant K-RAS Promotes Invasion and Metastasis in Pancreatic Cancer Through GTPase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. Sotorasib in KRAS p.G12C-mutated advanced pancreatic cancer : Falk Foundation [falkfoundation.org]

- 19. medpagetoday.com [medpagetoday.com]

- 20. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]

- 21. Chemical genetic screening of KRAS-based synthetic lethal inhibitors for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. In Vivo Serial Selection of Human Pancreatic Cancer in Orthotopic Mouse Models Produces High Metastatic Variants Irrespective of Kras Status - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 28. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. fiercebiotech.com [fiercebiotech.com]

- 30. Study shows promise of new anti-KRAS drug for pancreatic cancer - ecancer [ecancer.org]

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of Covalent KRAS Inhibitors

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. Its high affinity for GTP and the absence of deep, well-defined binding pockets presented a formidable challenge for small molecule drug discovery. However, a paradigm shift occurred with the development of covalent inhibitors specifically targeting a mutant form of KRAS, KRAS G12C. This breakthrough has ushered in a new era of precision oncology, offering hope to patients with KRAS G12C-mutated cancers, which are prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and development of these groundbreaking covalent KRAS inhibitors. We will delve into the core principles of KRAS signaling, the mechanism of action of covalent inhibitors, detailed experimental protocols for their characterization, and a summary of the key quantitative data for pioneering and next-generation compounds.

The KRAS Signaling Pathway: A Central Regulator of Cell Growth

The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway. This pathway relays extracellular signals to the cell nucleus, thereby regulating critical cellular processes such as proliferation, differentiation, and survival.[1][2] In its inactive state, KRAS is bound to guanosine diphosphate (GDP). Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) like SOS1 facilitate the exchange of GDP for guanosine triphosphate (GTP).[3] GTP-bound KRAS undergoes a conformational change, allowing it to interact with and activate downstream effector proteins, most notably RAF kinases (ARAF, BRAF, CRAF).[4] This initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the modulation of gene expression and promotion of cell growth.[2][4] GTPase activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to the hydrolysis of GTP to GDP and returning KRAS to its inactive state, thus terminating the signal.[5]

Mutations in the KRAS gene, particularly at codon 12, are among the most common oncogenic drivers. The G12C mutation, where glycine is replaced by cysteine, impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled downstream signaling, driving tumor growth and survival.[4][5]

Figure 1: Simplified KRAS Signaling Pathway.

Mechanism of Action of Covalent KRAS G12C Inhibitors

The discovery of a transient, inducible pocket, termed the switch-II pocket (SII-P), adjacent to the mutated cysteine at position 12 in the GDP-bound state of KRAS G12C was a pivotal breakthrough.[6] Covalent inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), were designed to exploit this feature.

These inhibitors possess an electrophilic "warhead," typically an acrylamide group, that forms an irreversible covalent bond with the thiol group of the Cys12 residue.[7][8] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound conformation.[9] By trapping KRAS G12C in this state, the inhibitors prevent its interaction with downstream effectors like RAF, thereby blocking the aberrant signaling cascade that drives cancer cell proliferation.[8] The specificity of these inhibitors for the G12C mutant arises from the unique presence of the reactive cysteine residue, minimizing off-target effects on wild-type KRAS.[2]

Figure 2: Mechanism of Covalent KRAS G12C Inhibition.

Drug Discovery and Development Workflow

The discovery of covalent KRAS inhibitors follows a structured workflow that integrates biochemical, cellular, and in vivo assays to identify and optimize lead compounds.

Figure 3: General Workflow for Covalent KRAS Inhibitor Discovery.

Quantitative Data of Covalent KRAS Inhibitors

The following tables summarize key in vitro and preclinical pharmacokinetic data for sotorasib, adagrasib, and selected next-generation covalent KRAS inhibitors.

Table 1: In Vitro Potency of Covalent KRAS G12C Inhibitors

| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |

| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | NCI-H358 | 6 | [10] |

| Cell Viability | MIA PaCa-2 | 9 | [10] | ||

| Cell Viability | H23 | 81.8 | [11] | ||

| p-ERK Inhibition | NCI-H358 | 4-32 (range) | [9] | ||

| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (2D) | MIA PaCa-2 | 10 - 973 (range) | [3][5] |

| Cell Viability (3D) | MIA PaCa-2 | 0.2 - 1042 (range) | [3][5] | ||

| p-ERK Inhibition | MIA PaCa-2 | Single-digit nM | [5] | ||

| Divarasib (GDC-6036) | KRAS G12C | Cell Viability | Various | Sub-nanomolar | [7] |

| JDQ443 | KRAS G12C | Cell Viability | Various | Potent antiproliferative activity | [12] |

Table 2: Preclinical Pharmacokinetic Parameters of Covalent KRAS G12C Inhibitors

| Inhibitor | Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Sotorasib (AMG 510) | Rat | 60 mg/kg | Oral | - | - | - | - | [13] |

| Dog | 500 mg/kg | Oral | - | - | - | - | [13] | |

| Adagrasib (MRTX849) | Mouse | 3 mg/kg | IV | - | - | 1.51 | - | [1] |

| 30 mg/kg | Oral | 0-4 | 252-2410 | - | 25.9-62.9 | [1] | ||

| Rat | 3 mg/kg | IV | - | - | 2.57 | - | [1] | |

| 15 mg/kg | Oral | 6 | 122.3 | 10.13 | - | [1] | ||

| Dog | 3 mg/kg | IV | - | - | 7.56 | - | [1] | |

| Divarasib (GDC-6036) | - | 400 mg (single) | Oral | - | - | 17.6 | - | [9] |

| JDQ443 | Mouse | 10-100 mg/kg | Oral | ~1-2 | Dose-dependent | Rapid | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of covalent KRAS inhibitors.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state, thereby preventing GEF-mediated nucleotide exchange.

-

Principle: GDP-loaded KRAS G12C is incubated with the test compound. The addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog initiates the exchange reaction. The binding of the now active, fluorescent GTP-bound KRAS G12C to a RAF-RBD (RAS-binding domain) fragment, which is labeled with a FRET acceptor, brings the donor and acceptor into proximity, generating a FRET signal. Inhibition of nucleotide exchange results in a decreased FRET signal.[14][15]

-

Materials:

-

Recombinant GDP-loaded KRAS G12C protein

-

Recombinant SOS1 protein (catalytic domain)

-

Fluorescently labeled GTP (e.g., Eu-GTP or Tb-GTP)

-

GST-tagged RAF-RBD

-

Allophycocyanin (APC)-conjugated anti-GST antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 2 µL of diluted test compound or vehicle (DMSO).

-

Add 4 µL of GDP-loaded KRAS G12C (final concentration ~5-10 nM) to each well and incubate for 30-60 minutes at room temperature.

-

Prepare a mix of SOS1 (final concentration ~20-50 nM) and Eu-GTP (final concentration ~10-20 nM) in assay buffer.

-

Add 2 µL of the SOS1/Eu-GTP mix to each well to initiate the nucleotide exchange reaction. Incubate for 30-60 minutes at room temperature.

-

Prepare a detection mix containing GST-RAF-RBD (final concentration ~20-30 nM) and APC-conjugated anti-GST antibody (final concentration ~10-20 nM) in assay buffer.

-

Add 2 µL of the detection mix to each well and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

2. AlphaLISA KRAS-RAF Interaction Assay

This assay measures the disruption of the interaction between active KRAS G12C and its effector protein, RAF.

-

Principle: Biotinylated KRAS G12C protein is pre-loaded with GTP to ensure its active state. This is then incubated with a GST-tagged RAF-RBD. Streptavidin-coated donor beads and anti-GST-conjugated acceptor beads are added. In the absence of an inhibitor, the interaction between KRAS and RAF brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors that prevent this interaction will reduce the signal.[16][17]

-

Materials:

-

Biotinylated recombinant KRAS G12C protein

-

GTPγS (non-hydrolyzable GTP analog)

-

GST-tagged RAF-RBD

-

AlphaLISA Streptavidin Donor Beads

-

AlphaLISA Anti-GST Acceptor Beads

-

AlphaLISA assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

Test compounds dissolved in DMSO

-

384-well ProxiPlate

-

AlphaLISA-compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Pre-activate biotinylated KRAS G12C by incubating with an excess of GTPγS for 30 minutes at room temperature.

-

In a 384-well ProxiPlate, add 2.5 µL of diluted test compound or vehicle.

-

Add 2.5 µL of the GTPγS-loaded biotinylated KRAS G12C (final concentration ~10-20 nM).

-

Add 2.5 µL of GST-RAF-RBD (final concentration ~10-20 nM) and incubate for 30-60 minutes at room temperature.

-

Prepare a mix of AlphaLISA Streptavidin Donor Beads and Anti-GST Acceptor Beads in AlphaLISA buffer (final concentration as per manufacturer's recommendation). Add 2.5 µL of this bead mix to each well under subdued light.

-

Incubate the plate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the signal against the compound concentration to determine the IC50 value.

-

3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of inhibitors to KRAS G12C.

-

Principle: KRAS G12C protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). For covalent inhibitors, the irreversible binding results in a lack of dissociation, allowing for the determination of the inactivation rate constant (kinact).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Recombinant KRAS G12C protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Test compounds dissolved in running buffer with a low percentage of DMSO.

-

-

Protocol:

-

Immobilize KRAS G12C onto the sensor chip surface via amine coupling according to the manufacturer's instructions to a target level of ~2000-5000 RU.

-

Prepare serial dilutions of the test compound in running buffer.

-

Perform a kinetic analysis by injecting the compound dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). For each concentration, allow for an association phase followed by a dissociation phase where only running buffer is flowed.

-

For covalent inhibitors, a single-cycle kinetics approach may be more appropriate, where increasing concentrations of the inhibitor are injected sequentially without regeneration steps.

-

Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for reversible inhibitors or a two-state model for covalent inhibitors) to determine kon, koff, KD, and/or kinact.

-

Cell-Based Assays

1. Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS by measuring the phosphorylation of ERK.

-

Principle: KRAS G12C-mutant cancer cells are treated with the test compound. Cell lysates are then prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined by western blotting using specific antibodies. A reduction in the p-ERK/total ERK ratio indicates inhibition of the KRAS signaling pathway.[18][19]

-

Materials:

-

KRAS G12C-mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and a loading control.

-

Quantify the band intensities and calculate the p-ERK/total ERK ratio, normalized to the loading control.

-

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The addition of a single reagent results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.[20][21]

-

Materials:

-

KRAS G12C-mutant and wild-type cell lines

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96- or 384-well plates

-

Luminometer

-

-

Protocol:

-

Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the IC50 value.

-

3. NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a compound to its target protein in a physiological context.

-

Principle: The target protein, KRAS G12C, is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added, and when it binds, it comes into close proximity to the NanoLuc® luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[22][23]

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for KRAS G12C-NanoLuc® fusion protein

-

Transfection reagent

-

NanoBRET™ tracer specific for KRAS

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

Test compounds dissolved in DMSO

-

White, non-binding 96- or 384-well plates

-

Plate reader capable of measuring NanoBRET™ signal

-

-

Protocol:

-

Transfect HEK293 cells with the KRAS G12C-NanoLuc® expression vector and seed them into a white multiwell plate.

-

After 24 hours, prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the NanoBRET™ tracer to the compound dilutions.

-

Add the compound/tracer mix to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the plate immediately on a BRET-capable plate reader, measuring the donor and acceptor emission wavelengths.

-

Calculate the NanoBRET™ ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

In Vivo Models

1. Mouse Xenograft Models

Xenograft models are used to evaluate the in vivo efficacy of KRAS inhibitors.

-

Principle: Human cancer cells harboring the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14][24]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Matrigel (optional)

-

Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage)

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer the test compound and vehicle to the respective groups according to the desired dosing schedule (e.g., once daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

-

The Future of KRAS Inhibition

The success of covalent KRAS G12C inhibitors has revitalized the field of RAS-targeted therapies. Ongoing research is focused on several key areas:

-

Overcoming Resistance: The development of resistance to sotorasib and adagrasib is a clinical challenge. Research is underway to understand the mechanisms of resistance and to develop next-generation inhibitors and combination therapies to overcome it.

-

Targeting Other KRAS Mutants: The G12C mutation accounts for a subset of KRAS-driven cancers. Significant efforts are now directed towards developing inhibitors for other common KRAS mutations, such as G12D and G12V, which are prevalent in pancreatic and colorectal cancers.[13]

-

Pan-RAS Inhibition: The development of inhibitors that can target multiple RAS isoforms or all RAS mutants (pan-RAS inhibitors) is another promising avenue of research.[16][25]

The journey from "undruggable" to a clinically validated target for KRAS has been a testament to the power of innovative chemistry and a deep understanding of cancer biology. The continued development of novel KRAS inhibitors holds the promise of transforming the treatment landscape for a wide range of cancers.

References

- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 18. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. OUH - Protocols [ous-research.no]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 22. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Qualigen Therapeutics presented findings from the preclinical studies of their novel Pan-KRAS inhibitors, demonstrating the impact on efficacy and resistance to AMG-510 and MRTX-1133 in pancreatic cancer cell lines. [delveinsight.com]

The Structural Basis of KRAS G12C Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors specifically targeting this mutant has marked a paradigm shift in precision oncology. This technical guide provides an in-depth exploration of the structural biology underpinning the action of KRAS G12C inhibitors. It details the molecular interactions, signaling pathways, and the experimental methodologies used to characterize these groundbreaking therapeutics. Quantitative binding and activity data for key inhibitors are presented for comparative analysis, and logical and experimental workflows are visualized to provide a comprehensive overview for researchers in the field.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that promotes uncontrolled cell proliferation and survival.[2] For decades, KRAS was deemed "undruggable" due to its smooth surface, lack of deep binding pockets, and picomolar affinity for GTP.[3]

The G12C mutation, which substitutes glycine with cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3] This mutation introduces a reactive cysteine residue that has become the Achilles' heel of this oncogene, enabling the development of specific, covalent inhibitors that have shown significant clinical efficacy.[2][4] These inhibitors, such as sotorasib and adagrasib, selectively bind to the mutant cysteine, locking the KRAS G12C protein in an inactive state.[1][5]

The KRAS Signaling Pathway

In its active, GTP-bound state, KRAS engages with a multitude of downstream effector proteins to activate pro-growth signaling cascades. The two most well-characterized pathways are:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Active KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), initiating a phosphorylation cascade through MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[6]

-

PI3K (Phosphoinositide 3-Kinase) Pathway: KRAS can also directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of PIP3. This second messenger activates AKT, a key node that promotes cell survival and inhibits apoptosis.[7]

The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, causing it to accumulate in the active state and drive constitutive signaling through these pathways.[6]

Mechanism of Covalent Inhibition

KRAS G12C inhibitors are designed to exploit the unique chemical reactivity of the mutant cysteine residue. Their mechanism of action involves a two-step process:

-

Non-covalent Binding: The inhibitor first reversibly binds to a cryptic groove on the KRAS G12C protein surface known as the Switch-II pocket (S-IIP).[1] This pocket is typically inaccessible in the active, GTP-bound state but becomes available when KRAS G12C is in its inactive, GDP-bound conformation.[1]

-

Covalent Bond Formation: Once positioned within the S-IIP, an electrophilic "warhead" on the inhibitor (commonly an acrylamide) forms an irreversible covalent bond with the nucleophilic thiol group of Cys12.[1][8]

This covalent modification locks KRAS G12C in the inactive GDP-bound state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking its reactivation and halting downstream oncogenic signaling.[1][9]

Quantitative Data of Key KRAS Inhibitors

The potency and affinity of KRAS inhibitors are critical metrics for their development and clinical application. These are typically quantified by the half-maximal inhibitory concentration (IC₅₀) in cellular or biochemical assays and the dissociation constant (K D) from biophysical measurements.

| Inhibitor | Target Mutant | Type | IC₅₀ (Cell Viability) | K D (Binding Affinity) | Reference |

| Sotorasib (AMG-510) | KRAS G12C | Covalent | ~6-9 nM (NCI-H358, MIA PaCa-2) | Kᵢ (non-covalent) ~200 µM | [10][11] |

| Adagrasib (MRTX849) | KRAS G12C | Covalent | ~5 nM (pERK inhibition) | - | [12] |

| GDC-6036 | KRAS G12C | Covalent | ~2.4 nM (Nucleotide Exchange) | - | [13] |

| LY3537982 | KRAS G12C | Covalent | ~0.96 nM (Nucleotide Exchange) | - | [13] |

| MRTX1133 | KRAS G12D | Non-covalent | ~5 nM (Median) | ~0.2 pM | [14][15] |

| BI-2865 | Pan-KRAS (On) | Non-covalent | - | - | [16] |

| Compound 11 | KRAS G12C/G12D/Q61H | Non-covalent | - | ~0.4-0.7 µM | [17][18] |

Note: IC₅₀ and K D values can vary significantly based on the assay conditions, cell line, and specific experimental setup.

Experimental Protocols & Methodologies

The structural and functional characterization of KRAS G12C inhibitors relies on a suite of sophisticated biophysical and biochemical techniques.

X-Ray Crystallography

X-ray crystallography provides high-resolution atomic structures of inhibitor-protein complexes, revealing the precise binding mode and key molecular interactions.

-

Protein Expression and Purification: Human KRAS G12C (typically residues 1-169 or similar constructs) is expressed in E. coli and purified using affinity and size-exclusion chromatography. The protein is loaded with a non-hydrolyzable GDP analog.

-

Complex Formation: The purified KRAS G12C-GDP is incubated with the covalent inhibitor to allow for complete bond formation. The extent of modification is often verified by mass spectrometry.[19]

-

Crystallization: The inhibitor-KRAS complex is crystallized, typically using hanging drop vapor diffusion. Crystals are grown by mixing the protein-ligand solution with a reservoir solution containing precipitants like PEG and salts.[19][20]

-

Data Collection and Structure Determination: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction data are processed to determine the electron density map and build the final atomic model of the complex.[19][20]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an increasingly powerful technique for determining the structure of challenging proteins like KRAS, especially for capturing different conformational states.

-

Sample Preparation: Due to the small size of KRAS (~19 kDa), a scaffolding strategy is often employed. The KRAS G12C protein may be fused to a larger, rigid protein cage or motif to increase its size and provide fiducial markers for image alignment.[21][22][23]

-

Vitrification: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the particles in a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: Individual particle images are extracted, classified, and aligned to generate a high-resolution 3D density map of the complex, from which an atomic model is built.[21][22]

Biochemical and Biophysical Assays

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay is commonly used to measure the inhibition of nucleotide exchange. It monitors the interaction between KRAS and a GEF (like SOS1) or an effector (like RAF).[24][25]

-

Principle: GDP-loaded KRAS is incubated with the test inhibitor.

-

The exchange reaction is initiated by adding GTP and SOS1.

-

A fluorescently labeled effector protein (e.g., RAF-RBD) is added, which binds only to active, GTP-loaded KRAS.

-

Binding brings donor and acceptor fluorophores into proximity, generating a FRET signal.

-

Inhibitors that lock KRAS in the GDP state prevent this interaction, leading to a decrease in the FRET signal, from which an IC₅₀ can be calculated.[26]

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the real-time kinetics (association rate, kₐ; dissociation rate, k d) and affinity (K D) of inhibitor binding.[8][27]

-

Principle: Purified KRAS protein is immobilized on a sensor chip surface.

-

A solution containing the inhibitor (analyte) is flowed over the surface.

-

Binding of the inhibitor to KRAS causes a change in the refractive index at the surface, which is detected in real-time as a response signal.

-

By analyzing the signal during the association and dissociation phases at various analyte concentrations, kinetic and affinity constants can be determined.[4][9]

-

References

- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. A Noncovalent KRASG12D Inhibitor Shows Potent and Selective Activity | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. acs.org [acs.org]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. biorxiv.org [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. reactionbiology.com [reactionbiology.com]

Pan-RAS vs. Allele-Specific KRAS Inhibitors: A Technical Guide to Drug Development Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. However, recent breakthroughs have led to the development of two distinct therapeutic strategies: pan-RAS inhibitors, which target multiple RAS isoforms and mutants, and allele-specific KRAS inhibitors, which are designed to selectively engage a single mutant form of the protein. This technical guide provides an in-depth comparison of these two approaches, detailing their mechanisms of action, summarizing key preclinical and clinical data, outlining essential experimental protocols for their evaluation, and visualizing the complex signaling pathways they modulate.

Introduction to RAS Signaling and Inhibition

RAS proteins are small GTPases that cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of RAS to hydrolyze GTP to GDP.[2] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair this GTPase activity, locking the protein in a constitutively active state and driving downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[3][4]

The development of RAS inhibitors has been a long-standing goal in oncology. The two primary strategies that have emerged are allele-specific inhibition, which offers high selectivity for a particular mutant protein, and pan-RAS inhibition, which aims to target a broader range of RAS mutations and potential resistance mechanisms.[5]

Mechanism of Action: A Tale of Two Strategies

Allele-Specific KRAS Inhibitors

Allele-specific inhibitors represent a landmark achievement in precision oncology. The most successful examples to date target the KRAS G12C mutation, where a glycine to cysteine substitution introduces a reactive cysteine residue.[6] These inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in the switch-II pocket of KRAS G12C in its inactive, GDP-bound state.[6][7] This covalent modification traps the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[6][8]

More recently, non-covalent, selective inhibitors targeting other mutations, such as MRTX1133 for KRAS G12D, have been developed.[9] These inhibitors also bind to the switch II pocket, but through non-covalent interactions, and can trap the protein in an inactive state.[9]

Figure 1: Mechanism of Allele-Specific KRAS G12C Inhibition.

Pan-RAS Inhibitors

Pan-RAS inhibitors are designed to target multiple RAS isoforms (KRAS, NRAS, HRAS) and various oncogenic mutations.[10] This approach holds the potential to treat a wider range of RAS-driven cancers and overcome resistance mechanisms involving mutations in other RAS genes.[5]

One mechanism of pan-RAS inhibition involves targeting the interaction between RAS and its GEFs, such as SOS1.[2] By preventing this interaction, these inhibitors block the loading of GTP onto RAS, thereby keeping it in its inactive state. Another strategy involves compounds that bind to a conserved pocket on RAS proteins, inducing a conformational change that impairs nucleotide exchange and effector binding.[2] For example, the pan-RAS inhibitor ADT-007 binds to nucleotide-free RAS and blocks GTP activation of effector interactions.[11][12]

Figure 2: Mechanism of Pan-RAS Inhibition.

Comparative Data of Representative Inhibitors

The following tables summarize key quantitative data for representative allele-specific and pan-RAS inhibitors.

Table 1: Allele-Specific KRAS Inhibitors - Preclinical Potency

| Compound | Target | Assay Type | Cell Line | IC50 / KD | Citation |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical | - | ~0.1 µM (KD) | [13] |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical | - | ~0.02 µM (KD) | [14] |

| MRTX1133 | KRAS G12D | Biochemical | - | <1 nM (KD) | [13] |

| Sotorasib (AMG 510) | KRAS G12C | Cell-based | NCI-H358 | ~0.01 µM | [13] |

| Adagrasib (MRTX849) | KRAS G12C | Cell-based | MIA PaCa-2 | ~0.05 µM | [14] |

| MRTX1133 | KRAS G12D | Cell-based | AsPC-1 | ~0.001 µM | [13] |

Table 2: Allele-Specific KRAS Inhibitors - Clinical Efficacy

| Compound | Cancer Type | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |

| Sotorasib (AMG 510) | NSCLC (KRAS G12C) | CodeBreaK 100 | 37.1% | 6.8 months | [15] |

| Adagrasib (MRTX849) | NSCLC (KRAS G12C) | KRYSTAL-1 | 42.9% | 6.5 months | [15] |

| Sotorasib (AMG 510) | Colorectal Cancer (KRAS G12C) | CodeBreaK 100 | 9.7% | 4.0 months | [16] |

| Adagrasib (MRTX849) | Colorectal Cancer (KRAS G12C) | KRYSTAL-1 | 19% | 5.6 months | [16] |

Table 3: Pan-RAS Inhibitors - Preclinical Potency

| Compound | Target | Assay Type | Cell Line | IC50 | Citation |

| ADT-007 | Pan-RAS | Cell-based | MIA PaCa-2 (KRAS G12C) | ~0.1 µM | [11] |

| ADT-007 | Pan-RAS | Cell-based | HCT116 (KRAS G13D) | ~0.1 µM | [11] |

| Cmp4 | Pan-RAS | Cell-based | HCT116 (KRAS G13D) | ~10 µM | [2] |

Note: Clinical data for pan-RAS inhibitors is still emerging.

Experimental Protocols for Inhibitor Evaluation

A suite of biochemical and cell-based assays is crucial for the characterization of KRAS inhibitors.[14]

Biochemical Assays

4.1.1. Nucleotide Exchange Assay (NEA)

This assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP for GTP on the RAS protein, a process mediated by a GEF like SOS1.[13][14] Time-resolved fluorescence energy transfer (TR-FRET) is a common readout method.[13]

-

Protocol Outline:

-

Recombinant KRAS protein is incubated with a fluorescently labeled GDP analog.

-

The test compound is added at varying concentrations.

-

The GEF (e.g., SOS1) and excess GTP are added to initiate the exchange reaction.

-

The change in FRET signal is monitored over time to determine the rate of nucleotide exchange.

-

IC50 values are calculated from dose-response curves.

-

4.1.2. Biochemical Binding Assays

These assays quantify the direct binding affinity of an inhibitor to the KRAS protein. Techniques include:

-

Surface Plasmon Resonance (SPR): Measures the interaction between an immobilized KRAS protein and the inhibitor in real-time.[17]

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the KRAS protein to determine thermodynamic parameters.

-

Competition Binding Assays: A labeled ligand with known affinity for KRAS is displaced by the test compound, and the displacement is measured.[14]

Cell-Based Assays

4.2.1. Target Engagement Assays

These assays confirm that the inhibitor binds to its intended target within a cellular context.

-

NanoBRET™ Target Engagement Assay: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged KRAS protein in live cells. The test compound competes with the tracer for binding, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET).[17]

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14] Cells are treated with the inhibitor, heated, and the amount of soluble KRAS protein is quantified by Western blotting or other methods.

4.2.2. Downstream Signaling Assays

These assays measure the effect of the inhibitor on the activity of downstream signaling pathways.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This high-throughput assay can be used to measure the phosphorylation levels of key downstream proteins like ERK and AKT in cell lysates.[18]

-

Western Blotting: A standard method to assess the phosphorylation status of proteins in the MAPK and PI3K pathways.

-

Proliferation/Viability Assays: Assays such as CellTiter-Glo® measure the effect of the inhibitor on cancer cell growth and survival.

Figure 3: A generalized experimental workflow for the evaluation of KRAS inhibitors.

In Vivo Models

-

Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines with specific KRAS mutations are implanted into immunocompromised mice. These models are useful for assessing the anti-tumor efficacy of inhibitors.[19]

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunocompromised mice, better preserving the heterogeneity of the original tumor.[20]

-

Genetically Engineered Mouse Models (GEMMs): These models have engineered KRAS mutations in the mouse genome, allowing for the study of tumor development and inhibitor response in an immunocompetent setting.[19][21]

RAS Signaling Pathway

The RAS signaling pathway is a complex network of protein interactions that transmits signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cellular responses.

Figure 4: A simplified diagram of the RAS signaling pathway.

Future Outlook and Conclusion

The development of both allele-specific and pan-RAS inhibitors has revolutionized the therapeutic landscape for KRAS-mutant cancers. Allele-specific inhibitors have demonstrated clinical proof-of-concept, offering a highly targeted approach for specific patient populations. Pan-RAS inhibitors, while earlier in development, hold the promise of broader applicability and the potential to overcome certain resistance mechanisms.

Future research will likely focus on:

-

Developing inhibitors for other common KRAS mutations: Such as G12D and G12V.[22]

-

Combination therapies: Combining KRAS inhibitors with other targeted agents (e.g., EGFR inhibitors, SHP2 inhibitors) or immunotherapies to enhance efficacy and combat resistance.[15]

-

Understanding and overcoming resistance: Identifying the mechanisms of both primary and acquired resistance to KRAS inhibitors is crucial for developing next-generation therapies.[5]

References

- 1. addgene.org [addgene.org]

- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. anygenes.com [anygenes.com]

- 5. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. championsoncology.com [championsoncology.com]

- 21. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

A Technical Guide to the KRAS Signaling Pathway and Its Role in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Kirsten Rat Sarcoma (KRAS) signaling pathway, a critical regulator of cell growth and survival. We will explore the core components of this pathway, the molecular consequences of its dysregulation in cancer, and the key experimental methodologies used to investigate its function.

The Core KRAS Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cells. It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][2][3] This tightly regulated cycle is controlled by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, activating KRAS.[2][3]

-

GTPase-Activating Proteins (GAPs): Such as Neurofibromin 1 (NF1), which accelerate the intrinsic ability of KRAS to hydrolyze GTP back to GDP, thus inactivating it.[2]

In its active, GTP-bound state, KRAS interacts with and activates a multitude of downstream effector proteins, initiating several critical signaling cascades.[2][3]

Upstream Activation

KRAS signaling is typically initiated by the activation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3][4] Ligand binding to an RTK triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[3] Grb2 then recruits a GEF (e.g., SOS1) to the plasma membrane, where it can interact with and activate KRAS.[3][4]

Key Downstream Effector Pathways

Once activated, KRAS-GTP engages several key effector pathways that drive cellular responses. The most well-characterized of these are:

-

RAF-MEK-ERK (MAPK) Pathway: This is a central pathway for cell proliferation.[3][5] Activated KRAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which then phosphorylate and activate MEK1/2.[3][6] MEK1/2, in turn, phosphorylates and activates ERK1/2.[3] Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate genes involved in cell cycle progression and division.[3][7]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell growth, survival, and metabolism.[5][8] KRAS-GTP can directly bind to and activate the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[2][8][9] PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate kinases like AKT and PDK1.[8] Activated AKT goes on to phosphorylate a host of substrates, including mTOR, to suppress apoptosis and promote protein synthesis and cell growth.[5][8]

-

RAL-GDS Pathway: KRAS also activates Ral Guanine Nucleotide Dissociation Stimulators (RalGDS), which in turn activate the small GTPases RalA and RalB.[8][9] This pathway is implicated in membrane trafficking, cytoskeletal dynamics, and the regulation of transcription factors like NF-κB, contributing to cell survival and metastasis.[8]

The following diagram illustrates the canonical KRAS signaling cascade.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS-driven Tumorigenesis and KRAS-driven Therapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unlocking the Undruggable: A Technical Guide to Identifying Novel Binding Pockets on the KRAS Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein was considered an "undruggable" target in oncology despite its prevalence in human cancers.[1][2] Its smooth surface, lack of deep binding pockets, and picomolar affinity for its natural ligands, GTP and GDP, presented formidable challenges for small molecule inhibitor development.[2][3] The recent clinical success of covalent inhibitors targeting a mutant-specific allosteric pocket in KRAS G12C has shattered this paradigm, igniting a surge in research to discover new, druggable sites across various KRAS mutants.[4][5] This guide provides an in-depth technical overview of the experimental and computational methodologies being employed to identify and validate novel binding pockets on the KRAS protein, offering a blueprint for the next generation of KRAS-targeted therapies.

The KRAS Protein: Structure, Function, and Signaling

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[6][7] It cycles between an inactive, GDP-bound state and an active, GTP-bound state.[7][8] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance KRAS's intrinsic GTP hydrolysis activity to return it to the inactive state.[6] Oncogenic mutations, most commonly at codons G12, G13, and Q61, impair this GTP hydrolysis, locking KRAS in a constitutively active state and driving downstream signaling pathways that promote cell proliferation, survival, and differentiation.[9][10][11]

Core Signaling Pathways

Activated, GTP-bound KRAS orchestrates cellular responses primarily through two major downstream pathways:

-

RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation. Activated KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade that leads to the activation of ERK1/2.[10][12]

-

PI3K-AKT-mTOR Pathway: This pathway is essential for cell survival, growth, and metabolism. KRAS activates PI3K, which in turn activates AKT and subsequently mTOR.[10][12]

These interconnected pathways are fundamental to KRAS-driven tumorigenesis.

Methodologies for Identifying Novel Binding Pockets

The discovery of new binding sites on KRAS relies on a synergistic combination of experimental and computational techniques designed to probe the protein's conformational plasticity.

Experimental Approaches

Experimental methods are essential for identifying and validating ligand binding to novel pockets.

Fragment-based screening involves testing a library of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These weakly binding hits can then be optimized into more potent leads. This approach has been instrumental in identifying novel KRAS pockets.[1][13]

-

Experimental Protocol: NMR-Based Fragment Screening (Saturation Transfer Difference)

-

Protein Preparation: Express and purify GDP-bound KRAS G12C protein. Ensure high purity and concentration (>95%, ~50-100 µM).

-

Fragment Library: Prepare a library of diverse chemical fragments, typically dissolved in a deuterated buffer matching the protein buffer.

-

NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum of the fragment library in the absence of the protein.

-

Screening: Add the KRAS G12C protein to the fragment mixture. Acquire Saturation Transfer Difference (STD) NMR spectra. This technique selectively irradiates the protein; saturation is transferred to binding ligands via the nuclear Overhauser effect.

-

Hit Identification: Fragments that bind to the protein will show signals in the STD spectrum. The intensity of these signals (STD amplification factor) correlates with binding affinity.[1]

-

Cross-Validation: Hits are often validated using orthogonal biophysical methods such as Surface Plasmon Resonance (SPR) or thermal shift assays to confirm binding and quantify affinity.[1][13]

-

Crystallography provides high-resolution, three-dimensional structures of the protein, confirming the precise location and nature of a binding pocket. It is the gold standard for validating a newly discovered site.

-

Experimental Protocol: Co-crystallization with a Fragment Hit

-

Complex Formation: Incubate the purified KRAS protein with a saturating concentration of the identified fragment hit.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain high-quality protein-ligand co-crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Determination: Process the diffraction data to calculate an electron density map. A model of the protein-ligand complex is built into this map and refined.

-

Pocket Analysis: The final structure reveals the atomic details of the interaction, confirming the binding site and often showing induced-fit conformational changes that create the pocket.[1][3][14]

-

High-throughput methods can screen vast libraries to identify binders.

-

DNA-Encoded Library (DEL) Screening: This technique uses libraries where each small molecule is tagged with a unique DNA barcode. The entire library is incubated with the target protein, non-binders are washed away, and the DNA tags of the remaining binders are amplified and sequenced to identify the chemical structures. This has been used to find novel covalent inhibitors for KRAS G12C.[15]

-

Yeast/Phage Display: These methods screen libraries of peptides, nanobodies, or other biologics for binding to KRAS. This approach recently led to the discovery of a novel, functional cryptic pocket targeted by a nanobody.[16][17]

Computational Approaches

Computational methods are powerful tools for predicting and characterizing transient or "cryptic" pockets that are not visible in static crystal structures.[2][18]

MD simulations model the dynamic motions of a protein over time, allowing researchers to observe conformational changes that can reveal transiently open pockets.

-

Experimental Protocol: Cryptic Pocket Identification using MD

-

System Setup: Begin with a high-resolution crystal structure of the target KRAS protein (e.g., apo KRAS G12D). The protein is placed in a simulation box and solvated with explicit water molecules and ions to mimic physiological conditions.

-

Simulation: Run an all-atom MD simulation for an extended period (hundreds of microseconds or more) using specialized hardware (GPUs).[19][20] Enhanced sampling techniques (e.g., weighted ensemble, metadynamics) can be used to accelerate the exploration of rare conformational states.[18][21]

-

Cosolvent Probes: Simulations can be run with small organic cosolvents (e.g., benzene, ethanol) or noble gases (xenon).[19][22] These molecules act as probes, accumulating in regions with a propensity to form pockets.

-

Trajectory Analysis: The resulting simulation trajectory (a "movie" of the protein's movement) is analyzed with pocket detection algorithms (e.g., FTMap, PocketMiner). These algorithms identify cavities on the protein surface that appear during the simulation.[23][24]

-

Pocket Ranking: Predicted pockets are ranked based on properties like size, duration of opening, and druggability scores to prioritize them for experimental validation.[25]

-

Known and Emerging Allosteric Binding Pockets

The application of these methodologies has led to the identification of several new allosteric binding sites on KRAS.

| Pocket Name | Location | Key Residues | Targeted By | Method of Discovery | Reference |

| Switch-II Pocket (S-IIP) | Beneath the Switch-II loop, adjacent to the nucleotide binding site. | G12C, H95, Y96, Q99 | Sotorasib (AMG 510), Adagrasib (MRTX849) | Covalent Fragment Screening, X-Ray Crystallography | [3][14][26] |

| H95/Y96/Q99 "Cryptic Pocket" | Adjacent to the S-IIP, unveiled by rotation of the His95 side chain. | H95, Y96, Q99 | AMG 510 Precursors | Covalent Inhibitor Discovery, X-Ray Crystallography | [14] |

| Switch-I/II Pocket | Between the Switch-I and Switch-II regions. | - | MRTX1133 Analog (Compound 15) | MD Simulations, X-Ray Crystallography | [22] |

| Cys118 Pocket | Near the C-terminus, involving the allosteric lobe. | C118 | Covalent Fragments | Fragment Screening, X-Ray Crystallography | [1] |

| Novel Nanobody Pocket | Involves the α3-helix and β5-strand. | - | KM12 Nanobody | Yeast Display, X-Ray Crystallography | [16][17] |

Quantitative Data for Key KRAS Inhibitors

The development of inhibitors targeting these new pockets has yielded compounds with significant potency.

| Compound Name | Target Mutant | Binding Pocket | Binding Affinity / Potency | Inhibitor Type | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Switch-II Pocket (S-IIP) | - | Covalent, Irreversible | [4][14] |

| Adagrasib (MRTX849) | KRAS G12C | Switch-II Pocket (S-IIP) | - | Covalent, Irreversible | [1][27] |

| MRTX1133 | KRAS G12D | Switch-II Pocket (S-IIP) | - | Non-covalent, Reversible | [19][22] |

| BI-2865 | Pan-KRAS (WT & mutants) | Switch-II Pocket (S-IIP) | - | Non-covalent, Reversible | [28][29] |

| RMC-6236 | Pan-RAS (Oncogenic & WT) | Binds Cyclophilin A to form a ternary complex with KRAS | - | Non-covalent, Reversible | [29][30] |

| Compound 11 | KRAS (mutant) | Allosteric (p1 pocket) | Sub-micromolar affinity | Non-covalent, Reversible | [31][32] |

Note: Specific binding affinity values (Kd, IC50) are often proprietary or vary significantly between assays. This table indicates the general potency and mechanism.

Conclusion and Future Directions

The "undruggable" status of KRAS has been definitively overturned. The discovery of the Switch-II pocket was a landmark achievement, and ongoing research is rapidly unveiling a landscape of new, targetable cryptic pockets across the protein surface. The future of KRAS inhibitor development will likely focus on:

-